Letermovir exerts its antiviral activity by targeting the human cytomegalovirus (HCMV) terminase complex. [] The terminase complex is a crucial viral enzyme responsible for cleaving and packaging newly replicated viral DNA into progeny virions. [] Unlike traditional antivirals that target viral DNA polymerase, Letermovir inhibits viral replication by binding to the UL56 subunit of the terminase complex, thereby disrupting the assembly of infectious virions. [, , ] This unique mechanism of action distinguishes Letermovir from other anti-CMV agents and offers a new approach for managing CMV infection.
Source and Classification
Letermovir is classified as a novel antiviral agent with a specific mechanism targeting the cytomegalovirus. The chemical name for letermovir is (4S)-2-{8-Fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-yl}acetic acid. Its molecular formula is C29H28F4N4O4, and it has a relative molecular mass of 572.55 g/mol . The compound is produced in a series of defined synthetic steps from well-characterized starting materials.
Methods and Technical Details
The synthesis of letermovir involves several key steps:
The commercial synthesis route reported by Merck involves eight steps with high yields. For example, the enantioselective aza-Michael cyclization achieved a yield of 96% for letermovir .
Structure and Data
The molecular structure of letermovir has been confirmed through various analytical techniques such as UV spectroscopy, infrared spectroscopy, nuclear magnetic resonance spectroscopy (both proton and carbon), mass spectrometry, and single crystal X-ray crystallography . The compound exhibits stereoisomerism due to the presence of one chiral center, with letermovir being identified as the S-form. Importantly, no polymorphic forms or solvates have been observed for letermovir .
Reactions and Technical Details
Letermovir participates in various chemical reactions throughout its synthesis. The most notable reaction is the enantioselective aza-Michael cyclization which is crucial for forming the chiral center. This reaction utilizes phase-transfer catalysts to enhance yield and selectivity . Other reactions involved in its synthesis include:
Process and Data
Letermovir functions primarily as an inhibitor of the cytomegalovirus DNA terminase complex. This complex is essential for cleaving newly synthesized viral DNA into unit-length genomes during replication. By inhibiting this enzyme, letermovir effectively prevents viral replication and spread within host cells . Clinical studies have demonstrated its efficacy in reducing cytomegalovirus infection rates in high-risk patient populations.
Physical and Chemical Properties
Letermovir is characterized as a white to off-white powder that is slightly hygroscopic. It has very low solubility in water but is highly soluble in organic solvents such as acetonitrile, acetone, dimethylacetamide, ethanol, and 2-propanol . Key physicochemical properties include:
Scientific Uses
Letermovir's primary application lies in its use as an antiviral agent against cytomegalovirus infections in immunocompromised patients. It has been shown to significantly reduce the incidence of cytomegalovirus disease when administered prophylactically following hematopoietic stem cell transplantation . Furthermore, ongoing research explores its potential uses against other viral infections due to its unique mechanism of action.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3